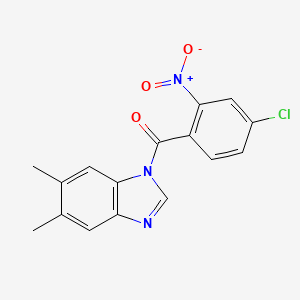
1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in various biochemical and physiological studies. This compound has a unique structure that allows it to selectively label amino acids, peptides, and proteins in biological samples.
科学研究应用
1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and pharmacology. It can be used to label and detect proteins, peptides, and amino acids in various biological samples such as cells, tissues, and body fluids. 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole can also be used to study protein-protein interactions, enzyme kinetics, and protein folding. In addition, it can be used as a probe for monitoring membrane fluidity and lipid-protein interactions.
作用机制
The mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole involves the covalent attachment of the NBD moiety to the amino group of proteins, peptides, or amino acids. The NBD group is highly fluorescent and can be excited by UV or blue light, resulting in emission of green fluorescence. The fluorescence intensity of NBD-labeled molecules is proportional to the amount of labeled molecules present in the sample. The fluorescence emission can be detected and quantified using various spectroscopic techniques such as fluorescence microscopy, flow cytometry, and spectrofluorometry.
Biochemical and Physiological Effects:
1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole labeling has minimal effects on the biochemical and physiological properties of the labeled molecules. The labeling reaction is highly specific and selective, and does not interfere with the biological function of the labeled molecules. However, the labeling reaction may affect the solubility and stability of the labeled molecules, and may alter their interaction with other molecules in the sample.
实验室实验的优点和局限性
The advantages of using 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole in lab experiments include its high selectivity and sensitivity, its compatibility with various biological samples, and its ability to detect and quantify low amounts of labeled molecules. The limitations of using 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole include its potential toxicity and mutagenicity, its limited photostability, and its susceptibility to quenching by other molecules in the sample.
未来方向
There are several future directions for the use of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole in scientific research. These include the development of new labeling strategies that can improve the selectivity and sensitivity of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole, the optimization of reaction conditions and protocols for specific applications, and the integration of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole labeling with other imaging and analytical techniques. In addition, the use of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole in vivo and in clinical settings may provide new insights into the biological function and regulation of proteins and peptides.
合成方法
The synthesis of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole involves the reaction of 5,6-dimethyl-1H-benzimidazole with 4-chloro-2-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the benzimidazole nitrogen, followed by elimination of the leaving group to form the final product. The yield of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole can be improved by using appropriate solvents and reaction conditions.
属性
IUPAC Name |
(4-chloro-2-nitrophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-9-5-13-15(6-10(9)2)19(8-18-13)16(21)12-4-3-11(17)7-14(12)20(22)23/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJPRNKQBDGRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)

![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)


![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)



![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)
